![molecular formula C18H16N2O4 B5819579 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide](/img/structure/B5819579.png)
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO) in the mitochondria of cells. TSPO is involved in regulating the transport of cholesterol and porphyrins into the mitochondria, and is also involved in the regulation of apoptosis, inflammation, and oxidative stress. DPA-714 has been studied for its potential applications in scientific research, particularly in the areas of neurology and oncology.
Mechanism of Action
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide binds to TSPO in the mitochondria of cells, which regulates the transport of cholesterol and porphyrins into the mitochondria. TSPO is also involved in the regulation of apoptosis, inflammation, and oxidative stress. By binding to TSPO, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide can modulate these processes and have anti-inflammatory, neuroprotective, and anti-tumor effects.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-tumor effects. It has also been shown to modulate the expression of genes involved in apoptosis, inflammation, and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity for TSPO, which allows for targeted modulation of mitochondrial processes. However, one limitation is that 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide may have off-target effects, particularly at high concentrations.
Future Directions
There are many potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide, including:
1. Further studies on the anti-inflammatory and neuroprotective effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
2. Studies on the potential use of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide as a diagnostic tool for neurodegenerative diseases and cancer.
3. Further studies on the anti-tumor effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide and its potential use in cancer therapy.
4. Studies on the potential off-target effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide and the development of more specific ligands for TSPO.
5. Studies on the role of TSPO in other physiological processes, such as metabolism and immunity.
Synthesis Methods
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide can be synthesized using a variety of methods, including the condensation of 2-acetyl-5-methoxybenzoic acid with 2-amino-4,5-dioxo-1-pyrrolidinecarboxylic acid, followed by the addition of 2-methoxyaniline. Other methods involve the use of different starting materials and reagents, such as 4-bromo-N-(2-methoxyphenyl)benzamide and 2,5-dioxopyrrolidine-1-acetic acid.
Scientific Research Applications
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the areas of neurology and oncology. In neurology, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to bind to TSPO in the brain and to have anti-inflammatory and neuroprotective effects. It has also been studied for its potential use as a diagnostic tool for neurodegenerative diseases such as Alzheimer's disease.
In oncology, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to bind to TSPO in tumor cells and to have anti-tumor effects. It has been studied for its potential use as a diagnostic tool for cancer, as well as for its potential use in cancer therapy.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-5-3-2-4-14(15)19-18(23)12-6-8-13(9-7-12)20-16(21)10-11-17(20)22/h2-9H,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIZGWGNVLLGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.